molecular formula C8H5Cl3N2 B8730224 4,7-Dichlorocinnoline hydrochloride

4,7-Dichlorocinnoline hydrochloride

Cat. No.: B8730224
M. Wt: 235.5 g/mol
InChI Key: PYIGPXITKIGWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cinnoline (B1195905) Synthesis and Structural Elucidation

The journey into the world of cinnoline chemistry began in 1883 with its first synthesis by Richter. dntb.gov.uadrugfuture.compnrjournal.com This initial preparation involved the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group led to the parent cinnoline heterocycle. wikipedia.org This foundational method, known as the Richter cinnoline synthesis, paved the way for the exploration of this novel heterocyclic system. drugfuture.comwikipedia.org Over the years, numerous other synthetic protocols have been developed, including the Borsche cinnoline synthesis and methods starting from arenediazonium salts, aryl hydrazines, and arylhydrazones. dntb.gov.uawikipedia.orgresearchgate.netchempedia.info The structural elucidation of cinnoline revealed a bicyclic system comprising a benzene (B151609) ring fused to a pyridazine (B1198779) ring (1,2-diazine). pnrjournal.comnih.gov

Fundamental Structural Features and Aromaticity of the Cinnoline Heterocycle

Cinnoline (C8H6N2) is an aromatic heterocyclic compound, isomeric with other naphthyridines like quinoxaline (B1680401), phthalazine, and quinazoline. wikipedia.org Its structure consists of a benzene ring fused to a pyridazine ring. The aromaticity of the cinnoline ring system is a key determinant of its chemical behavior. Aromatic compounds are cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of π-electrons, in accordance with Hückel's rule (4n+2 π electrons). lumenlearning.comyoutube.com The degree of aromaticity can be assessed by criteria such as bond lengths; a more aromatic system exhibits smaller differences between its various bond lengths. quimicaorganica.org In heterocycles like cinnoline, the presence of heteroatoms, in this case, two adjacent nitrogen atoms, influences the electron distribution and reactivity of the aromatic system. quimicaorganica.orgkhanacademy.org The nitrogen atoms introduce a degree of electronic asymmetry, making the cinnoline ring system π-deficient. quimicaorganica.org

Rationale for Investigating Halogenated Cinnoline Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the cinnoline scaffold is a pivotal strategy in synthetic and medicinal chemistry. nih.gov Halogenated cinnolines serve as versatile intermediates, enabling a wide array of subsequent chemical transformations. The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. chempedia.infoijper.org This synthetic flexibility is crucial for developing new compounds with tailored properties. nih.gov Furthermore, the presence of halogens can significantly modulate the electronic properties and biological activity of the cinnoline core. nih.gov For instance, halogen substitution has been shown to enhance the antimicrobial and antifungal activities of certain cinnoline derivatives. nih.gov The investigation of halogenated cinnolines is therefore driven by their utility as key building blocks for the synthesis of novel and potentially bioactive molecules. dntb.gov.uanih.gov

Overview of Research Trajectories in Cinnoline Chemistry

Research in cinnoline chemistry has evolved significantly since its inception. Initial studies focused on the fundamental synthesis and characterization of the parent heterocycle and its simple derivatives. dntb.gov.uapnrjournal.com Over time, the focus has shifted towards the development of more efficient and diverse synthetic methodologies, including one-pot and metal-free approaches. ijper.org A major trajectory in modern cinnoline chemistry is its application in medicinal chemistry. Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. dntb.gov.uaresearchgate.netnih.gov This has spurred extensive research into the synthesis and biological evaluation of novel cinnoline-based compounds. researchgate.netnih.govnih.gov Current research continues to explore the synthesis of complex cinnoline derivatives, investigate their structure-activity relationships, and develop new therapeutic agents based on this versatile heterocyclic scaffold. pnrjournal.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl3N2

Molecular Weight

235.5 g/mol

IUPAC Name

4,7-dichlorocinnoline;hydrochloride

InChI

InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H

InChI Key

PYIGPXITKIGWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 4,7 Dichlorocinnoline Hydrochloride

Classical Approaches to Cinnoline (B1195905) Ring System Formation Relevant to Halogenated Analogues

The formation of the core cinnoline ring is the foundational step in the synthesis of its halogenated derivatives. Several classical methods have been established for this purpose, primarily involving cyclization reactions of appropriately substituted benzene (B151609) derivatives. These approaches are adaptable for the synthesis of halogenated cinnolines by utilizing halogen-substituted precursors.

Richter-Type Cyclization and Diazotization Strategies

The Richter cinnoline synthesis is a historically significant method for forming the cinnoline ring. wikipedia.orgrsc.org It traditionally involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by cyclization. wikipedia.org In the context of synthesizing halogenated cinnolines, a key adaptation of this method is the use of ortho-ethynylarenediazonium salts or ortho-ethynylaryltriazenes, which can lead to the formation of 4-halocinnolines in high yields. researchgate.net The conventional Richter cyclization involves diazotizing 2-alkynylanilines with aqueous HX (where X is Br or Cl) and sodium nitrite. This is followed by a spontaneous ring closure that can result in a mixture of 4-halocinnoline and 4-cinnolinone products, arising from the competing nucleophilic attack of the halide ion and water, respectively, on the intermediate diazonium ion. researchgate.net

Diazotization reactions are a cornerstone of many cinnoline syntheses. ijper.org For instance, the diazotization of substituted anilines followed by coupling with a suitable partner can lead to hydrazones, which are precursors for intramolecular cyclization to form the cinnoline system. nih.gov

Utilization of Arylhydrazones and Arylhydrazines as Precursors

Arylhydrazones and arylhydrazines are versatile and widely used precursors for the synthesis of cinnoline derivatives. benthamdirect.comresearchgate.net This approach is highly adaptable, allowing for the introduction of various substituents at different positions of the cinnoline ring. researchgate.net The general strategy involves the cyclization of these precursors, where the cinnoline ring system is formed through intramolecular reactions. researchgate.net

For example, a common method involves the intramolecular cyclization of hydrazones derived from the coupling of diazotized anilines with compounds containing active methylene groups, such as cyanoacetamide. nih.gov The resulting hydrazone can then be cyclized to form a 4-aminocinnoline derivative. nih.gov The substituent pattern on the final cinnoline product is determined by the substituents present on the initial arylhydrazine or arylhydrazone. This makes the strategic selection of starting materials crucial for targeting specific halogenated analogues.

Regioselective Introduction of Halogen Substituents onto the Cinnoline Core

Achieving the desired 4,7-dichloro substitution pattern on the cinnoline ring requires precise control over the halogenation process. This can be accomplished through either direct halogenation of a pre-formed cinnoline derivative or by incorporating the halogen atoms into the precursors before the cyclization step.

Direct Halogenation Strategies for Cinnoline Derivatives

Direct halogenation of the cinnoline ring can be challenging due to the potential for multiple reactive sites. However, methods for the regioselective halogenation of related heterocyclic systems, such as quinolines, provide valuable insights. For instance, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. nih.govrsc.org These reactions proceed under mild conditions and exhibit high regioselectivity. nih.govrsc.org While not directly applied to cinnoline in the provided search results, these strategies suggest that directing groups on the cinnoline ring could be employed to achieve regioselective halogenation.

Halogen Exchange and Substitution Reactions in Cinnoline Synthesis

Halogen exchange reactions offer another pathway to introduce specific halogens onto the cinnoline core. For example, bromo-substituted 4-hydroxycinnolines can undergo halogen exchange when treated with phosphorus chlorides, leading to the corresponding chloro derivatives. rsc.org The efficiency of this exchange can be influenced by the position of the bromine atom on the cinnoline ring. rsc.org

Furthermore, substitution reactions are commonly used to introduce a chlorine atom at the 4-position of the cinnoline ring. A widely employed method is the conversion of a 4-hydroxycinnoline to a 4-chlorocinnoline (B183215) using a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org This reaction is generally efficient and is a key step in the synthesis of many 4-chlorocinnoline derivatives.

Contemporary Synthetic Routes to 4,7-Dichlorocinnoline (B1314484)

While specific contemporary routes for the direct synthesis of 4,7-dichlorocinnoline were not detailed in the provided search results, the synthesis of the analogous and commercially important compound, 4,7-dichloroquinoline, offers a well-established blueprint. The industrial production of 4,7-dichloroquinoline often starts from m-chloroaniline. chemicalbook.comnih.gov

A common synthetic sequence involves the following key steps:

Condensation: m-Chloroaniline is condensed with diethyl ethoxymethylenemalonate. nih.gov

Cyclization: The resulting intermediate undergoes thermal cyclization to form a quinoline (B57606) ester. nih.gov

Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated to yield 7-chloro-4-hydroxyquinoline. orgsyn.orggoogle.com

Chlorination: The final step is the chlorination of the 4-hydroxy group using a reagent such as phosphorus oxychloride to give 4,7-dichloroquinoline. orgsyn.orggoogle.comnbinno.comchemicalbook.com

This multi-step synthesis is robust and has been scaled for industrial production. chemicalbook.comorgsyn.org It is plausible that a similar strategy, starting with an appropriately substituted aniline (B41778) or arylhydrazine precursor, could be adapted for the synthesis of 4,7-dichlorocinnoline.

Table 1: Key Reactions in the Synthesis of Halogenated Cinnolines and Analogues

Step Reaction Type Reactants Reagents Product
Cinnoline Ring Formation Richter-Type Cyclization o-Ethynylaryltriazenes HX, NaNO₂ 4-Halocinnolines
Cinnoline Ring Formation Intramolecular Cyclization Arylhydrazones AlCl₃ 4-Aminocinnolines
Halogen Introduction Chlorination of Hydroxy Group 7-Chloro-4-hydroxyquinoline POCl₃ 4,7-Dichloroquinoline

| Halogen Introduction | Halogen Exchange | Bromo-4-hydroxycinnolines | Phosphorus chlorides | Chloro-4-hydroxycinnolines |

Table 2: List of Mentioned Chemical Compounds

Compound Name
4,7-Dichlorocinnoline hydrochloride
4,7-Dichloroquinoline
7-Chloro-4-hydroxyquinoline
4-Hydroxycinnoline
4-Chlorocinnoline
m-Chloroaniline
Diethyl ethoxymethylenemalonate
Phosphorus oxychloride
Trihaloisocyanuric acids
Cyanoacetamide

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Transition-metal-catalyzed reactions are powerful tools for constructing complex molecular frameworks, offering efficient and selective pathways for forming C-C and C-N bonds. nih.govnih.govpharmacy180.com These methods are pivotal in the synthesis of diazine and benzodiazine cores, including cinnolines. dntb.gov.ua While specific protocols detailing the synthesis of 4,7-Dichlorocinnoline via these methods are not extensively documented, the principles are broadly applied to the synthesis and functionalization of the cinnoline ring system. The development of these catalytic processes has enabled the creation of diverse heterocyclic libraries for various applications. nih.govacs.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a versatile and widely used method in organic synthesis, particularly for the formation of C-C and C-N bonds in heterocyclic systems. mdpi.com In the context of cinnoline synthesis, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are instrumental. For instance, intramolecular cyclization of iodobenzamides via the Heck reaction can produce cinnoline derivatives. ijper.org While a direct palladium-catalyzed synthesis of the 4,7-dichlorocinnoline core is not prominently described, palladium catalysts are frequently employed in the cross-coupling reactions of halogenated heterocycles. nih.gov This suggests that a pre-formed halogenated cinnoline could be functionalized using palladium-catalyzed methods. The choice of ligands and reaction conditions can control the selectivity of these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

Reaction Type Catalyst/Ligand Substrate Type Product Type
Heck Reaction Pd(OAc)₂ / PPh₃ Olefin, Aryl Halide Substituted Alkene
Suzuki Coupling Pd(PPh₃)₄ Aryl Halide, Boronic Acid Biaryl Compound
Stille Reaction PdCl₂(PPh₃)₂ Aryl Halide, Organostannane Biaryl Compound
Copper-Catalyzed Cyclization and Annulation Strategies

Copper-catalyzed reactions represent an economical and effective alternative for C-N and C-C bond formation. These methods are applied in the synthesis of various nitrogen-containing heterocycles. For example, copper-catalyzed cascade reactions involving cyclization can yield complex heterocyclic systems like quinolines from readily available starting materials. nih.gov In cinnoline synthesis, tandem copper-catalyzed annulation has been explored as a potential route. ijper.org The Richter cinnoline synthesis, a classical method, involves the cyclization of an ortho-alkynyl arenediazonium salt, a transformation that can be influenced by copper catalysis. researchgate.net These strategies often provide access to functionalized cinnolines that can be precursors to halogenated derivatives.

Rhodium-Catalyzed Transformations

Rhodium catalysts are particularly effective in C-H activation and annulation reactions, providing atom-economical routes to complex molecules. snnu.edu.cn Rhodium(III)-catalyzed oxidative coupling and annulation approaches have been successfully used to synthesize pyrazolo[1,2-a]cinnolines and naphthols. ijper.orgsnnu.edu.cn These reactions often proceed under mild conditions and exhibit high functional group tolerance. While direct synthesis of 4,7-Dichlorocinnoline using rhodium catalysis is not a standard reported method, the power of rhodium-catalyzed C-H activation could theoretically be applied to functionalize a pre-existing cinnoline core or to construct the ring system from appropriately substituted precursors. researchgate.net

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net MCRs have been developed for the synthesis of densely functionalized cinnolines. ijper.orgresearchgate.net For example, a one-pot reaction involving ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane can produce complex cinnoline structures. researchgate.net Such strategies offer a powerful platform for creating libraries of cinnoline derivatives.

Microwave-Assisted Organic Synthesis of Halogenated Cinnolines

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. eurekaselect.comresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including cinnolines. researchgate.net Controlled microwave heating can be used to synthesize polyfunctionally substituted cinnolines with high yields. ijper.orgresearchgate.net For instance, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins under controlled microwave irradiation in the presence of piperidine affords expected cinnoline derivatives in high yields (86-93%). researchgate.net This method's efficiency and simplicity make it an attractive approach for synthesizing halogenated cinnoline precursors. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to Days Minutes to Hours
Energy Transfer Conduction/Convection Direct Dielectric Heating
Temperature Gradient Non-uniform Uniform
Yields Often lower to moderate Often moderate to high

| Side Reactions | More prevalent | Often minimized |

Flow Chemistry Approaches for Cinnoline Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. thieme-connect.com A simple continuous-flow hydrogenation process has been developed to convert cinnolines into their 1,4-dihydrocinnoline counterparts with high yields and purities, achieved with residence times of less than one minute. thieme-connect.comthieme-connect.com This demonstrates the potential of flow chemistry for the efficient modification of the cinnoline scaffold. ucd.ieresearchgate.net While a complete de novo synthesis of 4,7-Dichlorocinnoline in a flow system is not yet a standard documented procedure, the technology provides a powerful tool for the synthesis and derivatization of such heterocyclic systems. thieme-connect.comthieme-connect.com

Mechanistic Studies of Key Transformations in 4,7-Dichlorocinnoline Synthesis

The formation of the 4,7-dichlorocinnoline ring system proceeds through a series of complex and fascinating mechanistic steps. Understanding these transformations is crucial for optimizing reaction conditions and improving yields. The key mechanistic aspects involve an intramolecular redox cyclization and subsequent azo isomerization and aromatization.

Intramolecular Redox Cyclization Mechanisms

The synthesis of the cinnoline ring often begins with a substituted 2-nitroaryl precursor. A plausible mechanism for the formation of the cinnoline core from a suitably substituted precursor, such as a derivative of 2-nitro-4-chlorotoluene, involves an intramolecular redox cyclization. This process is initiated by the reduction of the nitro group to a nitroso group.

The presence of electron-withdrawing groups, such as the chloro substituents on the aromatic ring, can influence the reactivity of the nitro group. These substituents can render the nitro group more susceptible to reduction. The intramolecular nature of the subsequent cyclization is a key feature of this transformation.

A proposed mechanistic pathway involves the following key steps:

Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group of the starting material to a nitroso intermediate. This can be achieved using various reducing agents.

Condensation: The nitroso intermediate can then undergo condensation with a suitable nucleophile, often an amine, to form an azo compound.

Cyclization: The crucial ring-forming step is an intramolecular cyclization. In this step, a carbanion, or a related nucleophilic center, attacks the nitrogen of the azo group, leading to the formation of the six-membered heterocyclic ring of the cinnoline core. The electron-withdrawing nature of the chloro substituents can facilitate this nucleophilic attack by stabilizing the transition state.

Azo Isomerization and Aromatization Pathways

Following the initial cyclization, the resulting dihydrocinnoline intermediate undergoes further transformations to yield the stable aromatic cinnoline ring. This involves azo-hydrazone tautomerism and a final aromatization step.

Azo-Hydrazone Tautomerism:

The initially formed cyclized product may exist in equilibrium between an azo and a hydrazone tautomeric form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. researchgate.net The presence of electron-withdrawing chloro groups in the 4- and 7-positions of the cinnoline ring can influence the electron density of the system and thus affect the stability of the tautomers.

TautomerKey Features
Azo Form Contains a -N=N- double bond within the heterocyclic ring.
Hydrazone Form Contains a C=N-NH- moiety.

The interconversion between these tautomers is a crucial step leading to the final aromatic product.

Aromatization:

The final step in the formation of the stable 4,7-dichlorocinnoline is the aromatization of the dihydrocinnoline intermediate. This is typically an oxidative process that can occur via the elimination of a molecule of hydrogen or through an oxidation-reduction disproportionation. The driving force for this step is the formation of the thermodynamically stable aromatic cinnoline ring system.

Synthetic Routes for Hydrochloride Salt Formation of Dichlorocinnolines

The conversion of the free base, 4,7-dichlorocinnoline, to its hydrochloride salt is a standard acid-base reaction. This process is often employed to improve the compound's solubility in aqueous media and enhance its stability for handling and storage.

The general procedure for the formation of the hydrochloride salt involves dissolving the 4,7-dichlorocinnoline free base in a suitable organic solvent, followed by the addition of hydrochloric acid.

Commonly Employed Methods:

Using Gaseous Hydrogen Chloride: Bubbling anhydrous hydrogen chloride gas through a solution of the dichlorocinnoline in an inert solvent (e.g., diethyl ether, dichloromethane) will precipitate the hydrochloride salt.

Using a Solution of HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, such as methanol or isopropanol, can be added to the solution of the free base.

Using Aqueous Hydrochloric Acid: In some cases, concentrated or dilute aqueous hydrochloric acid can be used. The product is then isolated by filtration or by evaporation of the solvent. In the synthesis of the related compound, 4,7-dichloroquinoline, hydrochloric acid is used to extract the product into an aqueous layer, from which it is precipitated by neutralization. orgsyn.org

Table of Solvents and Reagents for Hydrochloride Salt Formation:

SolventAcid SourceIsolation Method
Diethyl EtherGaseous HClFiltration
MethanolHCl in MethanolEvaporation/Precipitation
IsopropanolHCl in IsopropanolPrecipitation
Water/Organic Co-solventAqueous HClExtraction/Neutralization/Filtration

The choice of solvent and the form of hydrochloric acid used can influence the crystalline form and purity of the resulting this compound.

Innovations in Sustainable and Green Chemistry Approaches for Halogenated Cinnoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For halogenated cinnolines, several innovative and sustainable approaches are being explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.gov The application of microwave heating can be particularly beneficial for the cyclization and aromatization steps in cinnoline synthesis. nu.edu.kzresearchgate.net This technology allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of byproducts.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netspringerprofessional.de For the synthesis of halogenated heterocycles, flow reactors can allow for the safe handling of hazardous reagents and the precise control of reaction parameters, leading to higher purity products. acs.org A multi-step flow system could be designed for the synthesis of 4,7-dichlorocinnoline, where each step, from the initial reduction to the final salt formation, is performed in a continuous manner.

Green Solvents and Catalysts:

The use of environmentally benign solvents and reusable catalysts is a cornerstone of green chemistry. Research into the synthesis of N-heterocyles is exploring the use of water, ionic liquids, or deep eutectic solvents as alternatives to volatile organic compounds. Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is an active area of investigation.

Table of Green Chemistry Approaches for Halogenated Cinnoline Synthesis:

ApproachAdvantages
Microwave-Assisted Synthesis Reduced reaction times, increased yields, cleaner reactions. nih.govnu.edu.kzresearchgate.net
Flow Chemistry Improved safety, better process control, scalability. researchgate.netspringerprofessional.deacs.org
Green Solvents Reduced environmental impact, potential for recycling.
Reusable Catalysts Reduced waste, lower cost.

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Chemical Reactivity and Transformations of 4,7 Dichlorocinnoline Hydrochloride

Nucleophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 4,7-dichlorocinnoline (B1314484) core. The presence of two chlorine atoms at positions 4 and 7, which are activated by the electron-withdrawing nature of the cinnoline ring system, makes them susceptible to displacement by various nucleophiles.

Research has shown that in related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position. mdpi.com This regioselectivity is attributed to the higher electrophilicity of the C4 carbon atom, a phenomenon supported by theoretical calculations. mdpi.com While direct studies on 4,7-dichlorocinnoline are less common, the principles observed in analogous quinazolines and quinolines suggest that substitution at the C4 position is generally favored under kinetic control. For instance, in 2,4-dichloroquinazolines, reactions with amines consistently yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com Achieving substitution at the second position often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. mdpi.com

In the case of 4,7-dichlorocinnoline, the relative reactivity of the C4 and C7 positions towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile. It is plausible that sequential and selective substitution can be achieved by carefully controlling these parameters. The vicarious nucleophilic substitution of hydrogen (VNS) has also been explored in nitroquinoline derivatives, demonstrating another pathway for introducing substituents onto the ring. mdpi.com

Electrophilic Substitution Reactions on the Cinnoline Core

Electrophilic aromatic substitution on the cinnoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. However, under specific conditions, electrophilic substitution can occur. The position of substitution is dictated by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic ring.

In general, for deactivated aromatic systems, electrophilic attack occurs at positions that are least deactivated. libretexts.org For the cinnoline nucleus, theoretical studies and experimental evidence from related heterocycles suggest that electrophilic attack would likely occur on the carbocyclic ring rather than the pyridazine (B1198779) ring. The chlorine atoms are ortho, para-directing but deactivating. The nitrogen atoms strongly deactivate the pyridazine ring. Therefore, electrophilic substitution on 4,7-dichlorocinnoline would be expected to be challenging and likely to occur at the C5 or C6 positions, guided by the directing effect of the C7-chloro group.

Metal-Catalyzed Cross-Coupling Reactions Involving Dichlorocinnolines as Substrates

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated heterocycles. nih.gov

Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling)

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been used in the synthesis of a wide array of compounds, including pharmaceuticals. wikipedia.org

For dihalogenated substrates like 4,7-dichlorocinnoline, regioselectivity is a key consideration. In substrates with two different halogen atoms, the coupling typically occurs at the more reactive halide, following the order I > Br > Cl. libretexts.org When the same halogen is present at two different positions, the reaction often occurs at the more electrophilic site. libretexts.org In the case of 4,6-dichloro-2-pyrone, Sonogashira coupling shows high regioselectivity for the 6-position. nih.gov For 4,7-dichlorocinnoline, the relative reactivity of the C4 and C7 positions would determine the site of the initial coupling. It is conceivable that by tuning the reaction conditions, selective mono- or di-alkynylation could be achieved.

Table 1: Examples of Sonogashira Coupling Reactions with Dihaloarenes

SubstrateReactivity OrderProduct(s)Reference
2-bromo-4-iodo-quinolineI > Br4-alkynyl-2-bromo-quinoline libretexts.org
1-bromo-4-iodobenzeneI > Brbis(4-bromophenyl)acetylene (symmetrical coupling) wikipedia.org
4,6-dichloro-2-pyroneC6 > C46-alkynyl-4-chloro-2-pyrone nih.gov

This table is interactive. Click on the headers to sort.

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is crucial in organic synthesis, particularly for creating molecules with diverse functional groups and biological activities. numberanalytics.comlibretexts.org Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. These reactions enable the formation of C-N, C-O, and C-S bonds.

In the context of 4,7-dichlorocinnoline, these methods could be employed to introduce amine, ether, or thioether functionalities at the 4 and 7 positions. The regioselectivity would again be a critical aspect, likely favoring the more reactive C4 position under controlled conditions. The development of iron-catalyzed cross-coupling reactions has also provided alternative methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Derivatization Strategies via Functional Group Interconversions

Beyond substitution and coupling reactions, the chloro-substituents on the 4,7-dichlorocinnoline scaffold can be transformed into other functional groups, expanding the range of accessible derivatives. Such transformations are a cornerstone of synthetic chemistry, allowing for the fine-tuning of molecular properties. gcms.cz

For instance, the chlorine atoms can potentially be converted to other halogens (e.g., fluorine or iodine) through halogen exchange reactions. They can also be hydrolyzed to hydroxyl groups, which can then be further functionalized. For example, in the synthesis of 4,7-dichloroquinoline, a hydroxyl group at the 4-position is converted to a chloro group using phosphoryl chloride. nih.gov This reaction is reversible under certain conditions.

The development of new derivatization techniques, such as improved methods for creating derivatives for gas chromatography-mass spectrometry, highlights the ongoing innovation in this area. nih.gov

Photochemical and Electrochemical Reactivity Studies of Halogenated Cinnolines

The photochemical and electrochemical properties of halogenated cinnolines are of interest for understanding their electronic structure and for potential applications in materials science and photoredox catalysis.

Electrochemical studies on benzo[c]cinnoline (B3424390) and its bromo derivatives have shown that these compounds undergo reduction, with the mechanism being dependent on the pH of the medium. researchgate.net The electrochemical behavior of 4,7-dichlorocinnoline would likely be influenced by the electron-withdrawing chloro-substituents.

Electrochemical methods have also been developed for the halogenation of quinolines, indicating that the reverse process—dehalogenation or other electrochemical transformations—might be possible for 4,7-dichlorocinnoline. researchgate.netnih.govrsc.org The electrochemical reaction of quinoline (B57606) N-oxides with morpholine (B109124) has been shown to result in C-H/N-H cross-coupling, demonstrating the potential for electrochemistry to mediate complex bond formations. mdpi.com

Photochemical studies on related halogenated aza-aromatic compounds could provide insights into the excited-state properties of 4,7-dichlorocinnoline and its potential to participate in photochemical reactions.

Reactions at the Cinnoline Nitrogen Atoms, including N-Oxidation and Quaternization

The presence of two nitrogen atoms in the cinnoline ring at positions 1 and 2 makes them susceptible to reactions with electrophiles, leading to the formation of N-oxides and quaternary salts. These reactions are fundamental in modifying the electronic properties and biological activity of the parent molecule.

N-Oxidation

In a study on the N-oxidation of 4-chlorocinnoline (B183215), it was found that treatment with an oxidizing agent resulted in the formation of both 4-chlorocinnoline 1-oxide and 4-chlorocinnoline 2-oxide. This indicates that both nitrogen atoms of the cinnoline ring are susceptible to oxidation. The relative yields of the two isomers are influenced by the nature of the oxidizing agent and the reaction conditions.

Table 1: N-Oxidation Products of 4-Chlorocinnoline

Starting Material Product(s)
4-Chlorocinnoline 4-Chlorocinnoline 1-oxide, 4-Chlorocinnoline 2-oxide

This table is based on the general findings for 4-chlorocinnoline and is expected to be analogous for 4,7-dichlorocinnoline hydrochloride, although specific experimental data is not available.

The introduction of an oxygen atom at one of the nitrogen centers significantly alters the electronic distribution within the heterocyclic ring, which can, in turn, affect its reactivity in subsequent chemical transformations.

Quaternization

Quaternization involves the alkylation of the nitrogen atoms of the cinnoline ring, leading to the formation of positively charged cinnolinium salts. This reaction typically occurs by treating the cinnoline derivative with an alkyl halide. The reactivity of the nitrogen atoms towards alkylation is influenced by their steric accessibility and the electronic effects of the substituents on the ring.

There is a lack of specific experimental data in the public domain concerning the quaternization of this compound. However, based on the general principles of the quaternization of nitrogen-containing heterocycles, it is anticipated that 4,7-dichlorocinnoline would react with alkyl halides to form the corresponding N-alkylcinnolinium salts. The reaction would likely proceed by the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbon of the alkyl halide. The presence of two nitrogen atoms raises the possibility of the formation of mono- and di-quaternary salts, although the formation of the latter would be sterically and electronically less favorable.

Ring Opening and Rearrangement Reactions

The stability of the aromatic cinnoline ring system means that ring-opening and rearrangement reactions are not common under normal conditions. However, under forcing conditions or with specific reagents, such transformations can be induced.

Ring Opening

Specific information regarding the ring-opening reactions of this compound is not available in the surveyed literature. For the broader class of cinnolines, ring-opening is a rare event but can be envisaged under reductive or oxidative cleavage conditions. For instance, strong reducing agents might lead to the cleavage of the N-N bond, followed by the opening of the heterocyclic ring. Similarly, powerful oxidizing agents could potentially cleave the aromatic system.

Rearrangement Reactions

Rearrangement reactions involving the cinnoline skeleton are also not widely reported. Such transformations would likely require significant activation, for instance, through the formation of highly reactive intermediates. Theoretical studies on related diazanaphthalene systems suggest the possibility of skeletal rearrangements under photochemical or high-temperature conditions, but experimental evidence for such reactions with this compound is absent from the available literature.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 4,7 Dichlorocinnoline Hydrochloride and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of a cinnoline (B1195905) derivative, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent effects of the chlorine atoms. Aromatic protons typically resonate in the downfield region, and their specific shifts and coupling patterns can be used to determine their relative positions on the cinnoline ring.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic and benzene (B151609) rings are indicative of their electronic environment. Quaternary carbons, such as those bearing the chlorine atoms and those at the ring fusion, can be distinguished from protonated carbons through techniques like Distortionless Enhancement by Polarization Transfer (DEPT). Theoretical calculations of chemical shifts can also be compared with experimental data to aid in the definitive assignment of complex spectra. tsijournals.com

Table 1: Representative NMR Data for Cinnoline Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aniline (B41778)3.68 (s, 2H, NH₂), 6.77 (d, J= 8 Hz, 2H, ArH), 6.89 (t, J= 7.3 Hz, 1H, ArH), 7.28 (t, J= 7.3 Hz, 2H, ArH)115.24, 118.76, 129.43, 146.59
4-Chloroaniline3.23 (bs, 4H, NH₂), 6.60 (s, 4H, ArH)Not specified

Data sourced from a study on related aniline compounds, illustrating typical chemical shift ranges. rsc.org

Mass Spectrometric Approaches for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4,7-dichlorocinnoline (B1314484) hydrochloride, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule. The fragmentation of cinnoline derivatives often involves the loss of small molecules such as N₂, HCl, or cleavage of the heterocyclic ring. libretexts.orglibretexts.orgslideshare.net The presence of two chlorine atoms in 4,7-dichlorocinnoline will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed to generate a more abundant molecular ion peak with less fragmentation, which is particularly useful for confirming the molecular weight of the parent compound. thno.org

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 4,7-Dichlorocinnoline

IonRelative Abundance
[M]⁺100%
[M+2]⁺~65%
[M+4]⁺~10%

Predicted abundances are based on the natural isotopic distribution of chlorine.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Data

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 4,7-dichlorocinnoline hydrochloride, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

For this compound, IR and Raman spectroscopy can be used to identify key vibrational modes. The C-Cl stretching vibrations will appear in the fingerprint region of the spectrum. The aromatic C-H stretching and bending vibrations, as well as the C=C and C=N stretching vibrations of the cinnoline ring, will also give rise to characteristic absorption bands. nih.gov The hydrochloride salt will exhibit a broad absorption band corresponding to the N-H stretching vibration.

By comparing the experimental spectra with those of known cinnoline derivatives or with theoretically calculated vibrational frequencies, a detailed assignment of the observed bands can be achieved, further confirming the proposed structure.

Chromatographic Methods for Purity Assessment, Separation, and Reaction Monitoring (e.g., LC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like this compound. By selecting an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities or byproducts.

The coupling of HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of MS. nih.gov This technique is particularly valuable for monitoring the progress of a chemical reaction, allowing for the identification of reactants, intermediates, and products in a complex mixture. thno.org For this compound, LC-MS can be used to confirm the molecular weight of the eluted peaks and to identify any related impurities, even at very low concentrations. wiley.com

Computational and Theoretical Investigations of 4,7 Dichlorocinnoline Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. nih.govnih.gov While specific DFT studies on 4,7-Dichlorocinnoline (B1314484) hydrochloride are not extensively available in the public domain, research on related substituted cinnolines and quinolines provides a strong basis for understanding its properties. mdpi.comdergipark.org.tr

DFT calculations can determine the distribution of electron density, molecular geometry, and the energies of molecular orbitals. For instance, in chloro-substituted quinolines, DFT has been used to calculate the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. arabjchem.org Similar calculations for 4,7-Dichlorocinnoline hydrochloride would likely reveal the influence of the electron-withdrawing chlorine atoms and the protonated nitrogen on the electronic environment of the cinnoline (B1195905) ring. The molecular electrostatic potential (MEP) map, a feature of DFT studies, would visualize the electrophilic and nucleophilic regions of the molecule, with the nitrogen atoms and the regions near the chlorine atoms being key areas of interest. mdpi.com

These computational approaches are also vital in predicting the reactivity of the molecule. For example, DFT can be used to model the interaction of this compound with biological targets, providing insights into its potential pharmacological activity. dntb.gov.ua The calculated electronic parameters can help in understanding the molecule's ability to participate in various chemical reactions.

Molecular Orbital Analysis and Frontier Orbital Theory Applications to Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of reaction pathways by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgslideshare.net The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reactants. youtube.com

For this compound, the HOMO and LUMO would be distributed across the bicyclic aromatic system. The presence of the two chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cinnoline. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. ijastems.orgresearchgate.net

FMO theory can be applied to predict the outcomes of various reactions involving this compound. For instance, in cycloaddition reactions, the overlap between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemistry of the reaction. wikipedia.org Similarly, for nucleophilic or electrophilic substitution reactions, the locations of the largest lobes of the HOMO and LUMO will indicate the most probable sites of attack.

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Heterocycles (Illustrative Data based on related compounds)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Cinnoline-6.5-1.25.3
4-Chlorocinnoline (B183215)-6.7-1.55.2
4,7-Dichlorocinnoline-6.9-1.85.1

Conformational Analysis and Energy Minimization Studies of the Cinnoline Scaffold

The cinnoline scaffold, being a bicyclic aromatic system, is largely planar. wikipedia.org However, conformational analysis and energy minimization studies are important to determine the most stable three-dimensional structure of substituted derivatives like this compound. These studies, typically performed using molecular mechanics or quantum chemical methods, calculate the potential energy of the molecule as a function of its geometry to find the lowest energy conformation.

For this compound, the primary conformational considerations would involve the orientation of any substituents and the planarity of the ring system. While the dichlorocinnoline part is expected to be nearly planar, the hydrochloride salt formation might influence the crystal packing and intermolecular interactions. Energy minimization studies would confirm the planarity of the cinnoline ring system and provide insights into the bond lengths and angles of the most stable conformer. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment, including biological receptors.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry offers powerful tools for predicting reaction mechanisms and modeling transition states. ijastems.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the high-energy transition state. nih.gov

For the synthesis of 4,7-Dichlorocinnoline, computational modeling could elucidate the mechanism of the chlorination steps. For example, in the conversion of a hydroxycinnoline to a chlorocinnoline using a chlorinating agent like phosphorus oxychloride, transition state modeling can reveal the structure and energy of the intermediate species. chemicalbook.comorgsyn.org This information is valuable for optimizing reaction conditions to improve yield and reduce byproducts.

Furthermore, for reactions where this compound is a reactant, such as nucleophilic aromatic substitution at one of the chlorine-bearing positions, computational modeling can predict the regioselectivity and the activation energy barriers for different pathways. preprints.org This predictive capability accelerates the discovery of new derivatives with desired properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like solubility, boiling point, and partition coefficient. nih.govresearchgate.net

For this compound, QSPR models could be developed to predict its key physicochemical properties. Molecular descriptors for this compound would include topological indices, quantum chemical parameters (like HOMO-LUMO energies and dipole moment), and steric parameters. By correlating these descriptors with experimentally determined properties of a series of related cinnoline derivatives, a predictive QSPR model can be built.

4,7 Dichlorocinnoline Hydrochloride As a Versatile Synthetic Building Block

Precursor for the Construction of Diverse Heterocyclic Systems

The strategic placement of two chlorine atoms on the cinnoline (B1195905) scaffold endows 4,7-dichlorocinnoline (B1314484) with significant synthetic potential. These chloro-groups can be selectively or sequentially replaced through various cross-coupling and nucleophilic substitution reactions, providing access to a wide array of substituted cinnoline derivatives and more complex fused heterocyclic systems.

The reactivity of chloro-aromatic compounds is well-established in modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyonedalabs.com While research on 4,7-dichlorocinnoline is not as extensive as its quinoline (B57606) analogue, the principles of these reactions are directly applicable. wikipedia.orgresearchgate.net For instance, the chlorine at the 4-position is generally more susceptible to nucleophilic attack and oxidative addition to palladium than the one at the 7-position, a principle observed in similar systems like 2,4,7-trichloroquinazoline. nih.gov This differential reactivity allows for regioselective functionalization.

A primary amine could be introduced at the C4 position via a Buchwald-Hartwig amination, and a subsequent Suzuki coupling could introduce an aryl group at the C7 position. wikipedia.orgnih.gov This stepwise approach allows for the controlled and predictable synthesis of polysubstituted cinnolines. ijper.org

Table 1: Potential Reactions for Modifying 4,7-Dichlorocinnoline

Reaction Type Reagents/Catalyst Position(s) Targeted Resulting Structure
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base C4 and/or C7 Aryl-substituted cinnoline
Buchwald-Hartwig Amination Amine (primary or secondary), Pd catalyst, Ligand, Base C4 and/or C7 Amino-substituted cinnoline
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base C4 and/or C7 Alkynyl-substituted cinnoline

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R₂NH) | Primarily C4 | Alkoxy-, Thioether-, or Amino-substituted cinnoline |

Scaffold for the Synthesis of Advanced Organic Materials

The rigid, planar structure of the cinnoline ring system makes it an attractive scaffold for the development of advanced organic materials with tailored electronic and photophysical properties.

Cinnoline-Containing Conjugated Polymers

Conjugated polymers (CPs) are of significant interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be fine-tuned by incorporating different aromatic heterocycles into the polymer backbone. The cinnoline nucleus, being an electron-deficient system, can be used to create polymers with specific charge-transport properties.

Research has demonstrated the synthesis of cinnoline-containing poly(arylene ethynylene)s (PAEs). researchgate.netbeilstein-journals.org Although these examples did not start from 4,7-dichlorocinnoline, they establish the principle of using the cinnoline core in polymer chemistry. A plausible synthetic route using 4,7-dichlorocinnoline would involve a repeated Sonogashira or Suzuki coupling reaction. For example, polymerization with a di-alkynyl or di-boronic acid co-monomer could yield a fully conjugated polymer where the cinnoline unit is an integral part of the main chain. researchgate.netbeilstein-journals.org

Table 2: Properties of Cinnoline-Containing Poly(arylene ethynylene)s (PAEs)

Polymer Monomers Used (Illustrative) Key Properties Potential Application Reference

| PAE-Cinnoline | 4,6-Dibromo-3-butylcinnoline, 1,4-diethynyl-2,5-bis(octyloxy)benzene (B3322776) | Fluorescence highly sensitive to quenching by Pd²⁺ ions. | Chemosensor | researchgate.net |

Development of Fluorescent and Optical Materials

Heterocyclic compounds are cornerstones in the design of fluorescent probes and optical materials due to their rigid structures and tunable electronic transitions. The introduction of substituents onto the core can dramatically alter the absorption and emission wavelengths. rsc.org Cinnoline derivatives, like their quinoline and quinoxaline (B1680401) cousins, have shown potential as fluorophores. nih.govresearchgate.netnih.gov

4,7-Dichlorocinnoline hydrochloride serves as an excellent starting point for creating novel fluorescent materials. The chloro-substituents can be replaced with electron-donating or electron-withdrawing groups to create "push-pull" type fluorophores, which often exhibit interesting properties like solvatochromism (color change with solvent polarity). For instance, reacting 4,7-dichlorocinnoline with an amino-donor group at one position and a cyano-acceptor group at another could lead to a molecule with strong intramolecular charge transfer (ICT) character, a common strategy for developing environmentally sensitive dyes. researchgate.net Studies on amino-quinoline derivatives have shown that such modifications can lead to probes that are highly fluorescent in non-polar environments, like lipid droplets in cells, and quenched in polar, aqueous environments. nih.govresearchgate.net

Role in Multi-Component and Cascade Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. beilstein-journals.orgjocpr.com They allow for the rapid generation of molecular complexity from simple starting materials. rsc.org Similarly, cascade reactions, which involve a series of intramolecular transformations, can quickly build intricate molecular frameworks.

While specific examples of this compound in MCRs are not widely reported, its structure is well-suited for such applications. The two reactive chlorine sites could participate in sequential or one-pot multi-component processes. For example, an initial Ugi reaction could be envisioned, followed by an intramolecular cyclization involving one of the chloro-positions to build a more complex, fused heterocyclic system. The Ugi reaction is known for its versatility in forming diverse scaffolds, which can be followed by post-modification reactions like intramolecular Buchwald-Hartwig or Suzuki couplings. beilstein-journals.org The presence of two distinct reactive sites on the 4,7-dichlorocinnoline scaffold offers the potential for designing novel cascade sequences to generate complex molecules that would be difficult to access through traditional linear synthesis.

Development of Libraries of Cinnoline-Based Compounds for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy in drug discovery and materials science that involves the systematic synthesis of a large number of compounds in a "library". youtube.com This approach allows for the rapid exploration of a vast "chemical space" to identify molecules with desired properties. nih.gov

This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct and addressable reactive sites. Using the "split-and-pool" synthesis method or parallel synthesis techniques, one could generate a large and diverse library of cinnoline derivatives.

Conceptual Library Synthesis:

Step 1 (First Diversification): React 4,7-dichlorocinnoline with a set of 100 different primary amines under Buchwald-Hartwig conditions, targeting the more reactive C4 position. This would generate 100 unique 4-amino-7-chlorocinnoline intermediates.

Step 2 (Second Diversification): React each of these 100 intermediates with a set of 100 different arylboronic acids under Suzuki coupling conditions to modify the C7 position.

This two-step sequence would theoretically produce a library of 10,000 (100 x 100) unique di-substituted cinnoline derivatives. Such libraries are invaluable for high-throughput screening campaigns to discover new lead compounds in pharmaceutical research or to identify new materials with specific optical or electronic properties.

Emerging Research Avenues and Challenges in Halogenated Cinnoline Chemistry

Discovery of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to halogenated cinnolines is a cornerstone of advancing research in this area. Traditional methods for cinnoline (B1195905) synthesis, such as the Richter and Borsche syntheses, often require harsh conditions and can lead to a mixture of products, making the isolation of specific isomers challenging. researchgate.netwikipedia.org Consequently, a significant research effort is directed towards the discovery of novel synthetic methodologies that offer improved yields, milder reaction conditions, and greater control over regioselectivity.

The synthesis of cinnoline-fused cyclic enediynes represents another innovative approach, demonstrating the potential for creating complex molecular architectures with unique reactivity. nih.gov These methodologies often leverage cyclization reactions of appropriately substituted precursors to construct the desired heterocyclic system. The choice of cyclization strategy and reaction conditions is crucial for achieving high yields and selectivity.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond the synthesis of the core cinnoline structure, a key research focus is the exploration of new reactivity patterns and chemical transformations of halogenated derivatives. The presence of halogen atoms not only influences the electronic properties of the cinnoline ring but also provides reactive handles for further functionalization.

Researchers are investigating a variety of reactions to modify halogenated cinnolines, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and direct C-H functionalization. These transformations enable the introduction of a wide array of functional groups, leading to the generation of diverse libraries of cinnoline derivatives for biological screening and materials science applications. The reactivity of different positions on the cinnoline ring can be influenced by the nature and position of the halogen substituents, offering opportunities for selective derivatization.

The study of halogenated sydnone (B8496669) imines provides analogous insights into the reactivity of halogenated heterocycles. nih.gov For example, the selective halogenation at the C4 position of the sydnone imine ring using reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) highlights the potential for regioselective functionalization. nih.gov Similar strategies could be adapted for the selective halogenation and subsequent derivatization of the cinnoline scaffold. The exploration of lithiation followed by reaction with various electrophiles is another promising avenue for introducing new functional groups onto the heterocyclic core. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of promising laboratory-scale syntheses of halogenated cinnolines to larger-scale production for further investigation and potential commercialization presents significant challenges. Traditional batch processing can be inefficient, difficult to scale, and may pose safety risks when dealing with hazardous reagents or exothermic reactions. nih.govyoutube.com To address these limitations, the integration of flow chemistry and automated synthesis platforms is emerging as a transformative approach.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.govresearchgate.netyoutube.com This technology is particularly well-suited for the synthesis of cinnolines, as it allows for the safe handling of potentially unstable intermediates and the rapid optimization of reaction conditions. thieme-connect.comsoci.org The hydrogenation of cinnolines to 1,4-dihydrocinnolines has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for cinnoline chemistry. thieme-connect.com

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development process by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. youtube.commit.edubeilstein-journals.org These systems can be programmed to perform multi-step syntheses, purifications, and analyses in an integrated and automated fashion, significantly reducing manual labor and accelerating research cycles. beilstein-journals.org The application of such platforms to the synthesis of 4,7-dichlorocinnoline (B1314484) hydrochloride and its derivatives could dramatically increase the efficiency of lead optimization and process development. researchgate.net

Addressing Regioselectivity and Stereoselectivity Challenges in Derivatization

A significant hurdle in the derivatization of halogenated cinnolines is achieving high levels of regioselectivity and stereoselectivity. The cinnoline ring possesses multiple reactive sites, and controlling the position of incoming substituents is crucial for obtaining the desired isomer with specific biological or material properties. khanacademy.orgyoutube.comyoutube.com Similarly, when chiral centers are introduced during derivatization, controlling the stereochemical outcome is paramount.

Regioselectivity refers to the preferential reaction at one site over another, leading to the formation of one constitutional isomer over another. khanacademy.org In the context of 4,7-dichlorocinnoline hydrochloride, derivatization reactions could potentially occur at various positions on the benzene (B151609) or pyridazine (B1198779) ring. The inherent electronic properties of the cinnoline nucleus, influenced by the two nitrogen atoms and the chlorine substituents, will dictate the preferred sites of reaction. For example, in electrophilic aromatic substitution reactions, the electron-donating or -withdrawing nature of the substituents will direct the incoming electrophile to specific positions. Conversely, in nucleophilic aromatic substitution, the positions activated by the chlorine atoms will be the primary targets. Understanding and controlling these regiochemical preferences is a key research challenge.

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. youtube.commasterorganicchemistry.com This becomes critical when the derivatization process creates one or more stereocenters. For instance, the addition of a nucleophile to a prochiral center on a cinnoline derivative could lead to the formation of enantiomers or diastereomers. Achieving high stereoselectivity often requires the use of chiral catalysts, reagents, or auxiliaries. organic-chemistry.orgrsc.org The development of stereoselective methods for the derivatization of halogenated cinnolines is an active area of research, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Role of Advanced Computational Chemistry in Guiding Future Synthetic Endeavors

Advanced computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to halogenated cinnoline chemistry holds immense promise. nih.gov Computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding synthetic efforts and accelerating the design of new compounds with desired properties.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the geometric and electronic structures of halogenated cinnolines and their derivatives. nih.gov This information is crucial for understanding their reactivity and for interpreting experimental data from spectroscopic techniques such as NMR, IR, and UV-vis. nih.gov By calculating properties like molecular orbital energies, charge distributions, and electrostatic potentials, chemists can predict the most likely sites for electrophilic or nucleophilic attack, thus aiding in the design of regioselective reactions.

Furthermore, computational modeling can be employed to study reaction mechanisms and transition states, providing a deeper understanding of the factors that control reaction outcomes. This knowledge can be leveraged to optimize reaction conditions for improved yields and selectivities. For example, by modeling the interaction of a cinnoline substrate with a catalyst, researchers can design more efficient and selective catalytic systems. As computational power and theoretical methods continue to advance, the role of computational chemistry in guiding the rational design and synthesis of novel halogenated cinnoline derivatives is expected to grow significantly.

Q & A

Q. What laboratory synthesis methods are recommended for 4,7-Dichlorocinnoline hydrochloride, and what parameters critically influence yield?

The compound is synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with 10% NaOH, followed by decarboxylation to 4-hydroxy-7-chloroquinoline. The final step involves chlorination with phosphorus oxychloride (POCl₃) under reflux . Key parameters include:

  • POCl₃ stoichiometry : A molar ratio ≥1.5:1 (POCl₃:substrate) ensures complete substitution.
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Moisture control : Anhydrous conditions prevent hydrolysis of POCl₃. Lab-scale protocols may require reduced batch sizes and controlled reagent addition rates compared to industrial methods .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and NIOSH-approved N95 respirators .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, secured in a locked cabinet .
  • Exposure response : For skin contact, rinse with water for ≥15 minutes; for ocular exposure, use emergency eyewash stations immediately .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons appear as doublets at δ 8.62 (H-3) and δ 8.28 (H-5), with a dd at δ 7.89 (H-6) .
  • FT-IR : C-Cl stretches at 730–780 cm⁻¹ and quinoline ring vibrations (C=C/C=N) at 1500–1600 cm⁻¹ .
  • HRMS : Expected [M+H]⁺ at m/z 218.9754 (C₉H₆Cl₂N⁺), with a chlorine isotopic pattern (3:2 ratio for two Cl atoms) .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to improve yield and purity?

Use a Box-Behnken experimental design to test variables:

  • POCl₃ equivalents (1.2–2.0 mol/mol).
  • Reaction time (4–10 hours).
  • Catalyst screening (e.g., DMF, pyridine). Monitor conversion via TLC (silica gel, ethyl acetate/hexane 1:4) and quantify intermediates by HPLC. Statistical optimization (e.g., ANOVA) identifies significant factors .

Q. How should analytical methods be validated for impurity profiling?

Develop an HPLC-UV method with:

  • Column : C18 (150 × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile/0.1% H₃PO₄ (65:35).
  • Detection : λ = 254 nm (quinoline π→π* transition). Validate parameters:
  • Linearity : 5–200 µg/mL (R² > 0.999).
  • Precision : Intraday RSD <1.5%, interday RSD <2.5%.
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

Q. What strategies resolve contradictions in reported crystallographic data?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond angles and dihedral angles . Cross-validate with:

  • Single-crystal XRD : Collect data at 100 K to minimize thermal motion artifacts.
  • Solid-state NMR : ¹³C CP/MAS to confirm protonation states and hydrogen bonding .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr)?

Calculate Fukui electrophilicity indices (f⁻) to identify reactive sites (e.g., C-4 vs. C-7). Use Gaussian 16 with the SMD solvent model (acetonitrile) to simulate transition states. Validate with kinetic studies using LC-MS to track substitution products .

Q. What are the best practices for stability testing under varying storage conditions?

Design an accelerated stability study :

  • Temperature : 25°C (control), 40°C, 60°C.
  • Humidity : 60% RH (open dish) vs. desiccated. Assess degradation via HPLC purity checks at 0, 1, 3, and 6 months. Use Arrhenius modeling to predict shelf life .

Methodological Notes

  • Synthesis : Industrial methods can be adapted to lab scales by reducing batch sizes and optimizing reflux conditions.
  • Safety : Follow OSHA 1910.1200 standards for carcinogen handling, including regular exposure monitoring .
  • Data Validation : Cross-reference experimental results with PubChem structural data (InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N) .

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